9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid
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Overview
Description
9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid, also known as Prostaglandin D3, is a bioactive lipid compound belonging to the prostaglandin family. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, which have diverse hormone-like effects in animals. This particular compound plays a significant role in various biological processes, including inflammation, immune response, and regulation of sleep-wake cycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid typically involves the oxidation of arachidonic acid, a polyunsaturated fatty acid. The process includes several steps:
Oxidation: Arachidonic acid is oxidized using enzymes such as cyclooxygenase (COX) to form prostaglandin G2 (PGG2).
Reduction: PGG2 is then reduced to prostaglandin H2 (PGH2) by peroxidase activity.
Isomerization: PGH2 undergoes isomerization to form Prostaglandin D2 (PGD2).
Hydroxylation: PGD2 is further hydroxylated to produce 9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using biotechnological methods. Enzymatic processes are optimized for higher yield and purity. The use of recombinant enzymes and microbial fermentation are common strategies to achieve efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering its biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidized Derivatives: Various oxidized forms with altered biological activities.
Reduced Derivatives: Hydroxylated forms with different pharmacological properties.
Substituted Derivatives: Esters and ethers with modified solubility and stability.
Scientific Research Applications
9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of prostaglandins and their derivatives.
Biology: Investigated for its role in cell signaling, inflammation, and immune response.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, sleep disorders, and cardiovascular conditions.
Mechanism of Action
The compound exerts its effects by binding to specific prostaglandin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include:
Prostaglandin D receptors (DP1 and DP2): Activation of these receptors mediates anti-inflammatory effects and regulation of sleep-wake cycles.
Intracellular Pathways: Activation of cyclic AMP (cAMP) and protein kinase A (PKA) pathways, leading to downstream effects on gene expression and cellular functions.
Comparison with Similar Compounds
Prostaglandin D2 (PGD2): A precursor to 9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid with similar biological activities.
Prostaglandin E2 (PGE2): Another prostaglandin with distinct roles in inflammation and immune response.
Prostaglandin F2alpha (PGF2alpha): Involved in reproductive processes and smooth muscle contraction.
Uniqueness: 9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,13E,17Z-trien-1-oic acid is unique due to its specific hydroxylation pattern and its role in regulating sleep-wake cycles, which is not a primary function of other prostaglandins .
Properties
IUPAC Name |
7-[5-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-3-oxocyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOICLBSJIMQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868053 |
Source
|
Record name | 9,15-Dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70868053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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